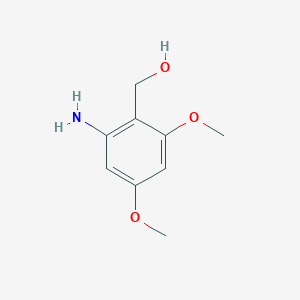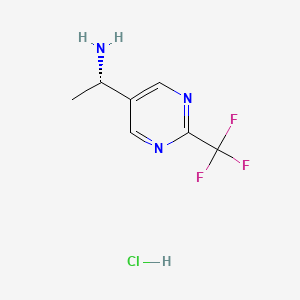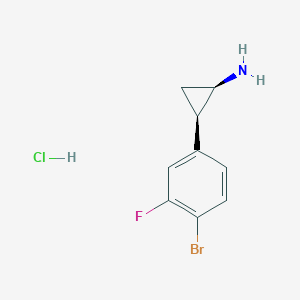![molecular formula C13H19F2N5 B11733454 N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11733454.png)
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(2,2-ジフルオロエチル)-5-メチル-1H-ピラゾール-4-イル]メチル}-1-エチル-3-メチル-1H-ピラゾール-4-アミンは、化学式C12H18ClF2N5で表される有機化合物です。この化合物は、ヘテロ環式芳香族有機化合物である2つのピラゾール環の存在を特徴としています。
製造方法
合成ルートと反応条件
N-{[1-(2,2-ジフルオロエチル)-5-メチル-1H-ピラゾール-4-イル]メチル}-1-エチル-3-メチル-1H-ピラゾール-4-アミンの合成は、通常、市販の出発物質から始まる複数のステップを伴います。合成ルートには、次のステップが含まれる場合があります。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジカルボニル化合物を酸性または塩基性条件下で反応させることで達成できます。
ジフルオロエチル基の導入: このステップは、ピラゾール中間体を、塩基の存在下で2,2-ジフルオロエチルブロミドなどのジフルオロエチル化剤と反応させることを含みます。
メチル化とエチル化:
工業生産方法
この化合物の工業生産方法は、収率を最大化し、コストを最小限に抑えるために合成ルートの最適化を伴う可能性があります。これには、反応条件をより適切に制御し、スケーラビリティを向上させることができる連続フローリアクターの使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base.
Methylation and ethylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
化学反応の分析
反応の種類
N-{[1-(2,2-ジフルオロエチル)-5-メチル-1H-ピラゾール-4-イル]メチル}-1-エチル-3-メチル-1H-ピラゾール-4-アミンは、次を含むさまざまな種類の化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応を受けることができ、求核剤が分子中の脱離基を置換します。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下でアミンまたはチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸素含有官能基が追加されたピラゾール誘導体を生成する可能性があり、還元はより飽和した化合物の形成につながる可能性があります。
科学研究への応用
N-{[1-(2,2-ジフルオロエチル)-5-メチル-1H-ピラゾール-4-イル]メチル}-1-エチル-3-メチル-1H-ピラゾール-4-アミンには、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: 酵素-基質相互作用の研究におけるリガンドとして役立つ可能性があります。
医学: この化合物は、新しい薬剤の開発における製薬中間体として可能性を秘めています。
産業: 農薬やその他の特殊化学品の生産に使用できます。
科学的研究の応用
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
N-{[1-(2,2-ジフルオロエチル)-5-メチル-1H-ピラゾール-4-イル]メチル}-1-エチル-3-メチル-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定のアプリケーションとターゲットによって異なります。
類似化合物との比較
類似化合物
- N-{[1-(2,2-ジフルオロエチル)-5-メチル-1H-ピラゾール-4-イル]メチル}-1-メチル-1H-ピラゾール-3-アミン
- N-{[1-(2,2-ジフルオロエチル)-5-メチル-1H-ピラゾール-4-イル]メチル}-1-エチル-1H-ピラゾール-4-アミン
独自性
N-{[1-(2,2-ジフルオロエチル)-5-メチル-1H-ピラゾール-4-イル]メチル}-1-エチル-3-メチル-1H-ピラゾール-4-アミンは、その特定の置換パターンにより、類似化合物と比較して異なる化学的および生物学的特性を付与する可能性があるため、ユニークです。この独自性は、特定のアプリケーションのための調整された特性を持つ新しい分子の設計において活用できます。
特性
分子式 |
C13H19F2N5 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-4-19-7-12(9(2)18-19)16-5-11-6-17-20(10(11)3)8-13(14)15/h6-7,13,16H,4-5,8H2,1-3H3 |
InChIキー |
KKMYZRDYTJOFME-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)NCC2=C(N(N=C2)CC(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11733371.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733380.png)
![ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733385.png)
![4-amino-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B11733402.png)

![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733415.png)
![{[2-(2-Fluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B11733421.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11733429.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733441.png)

![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11733460.png)

